molecular formula C38H52N8O10 B10849358 H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2

H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2

Cat. No.: B10849358
M. Wt: 780.9 g/mol
InChI Key: JOXXADDFFWZHEE-JMZWVCJUSA-N
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Description

H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2 is a synthetic heptapeptide with the sequence Tyr-D-Ala-Tic-Asp-Val-Val-Gly, where "Tic" refers to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This compound is designed to target the mu-opioid receptor (MOR), a key player in pain modulation and opioid pharmacology. Its structure incorporates a D-alanine residue, which enhances metabolic stability, and the Tic moiety, which may influence receptor binding specificity. Reported studies indicate that it exhibits an IC50 value of 156 nM for MOR binding, suggesting moderate affinity compared to other MOR-targeting ligands . While its exact therapeutic applications remain under investigation, it serves as a valuable tool for studying opioid receptor interactions and structure-activity relationships (SAR).

Properties

Molecular Formula

C38H52N8O10

Molecular Weight

780.9 g/mol

IUPAC Name

(3S)-3-[[(3S)-2-[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C38H52N8O10/c1-19(2)31(36(54)41-17-29(40)48)45-37(55)32(20(3)4)44-34(52)27(16-30(49)50)43-35(53)28-15-23-8-6-7-9-24(23)18-46(28)38(56)21(5)42-33(51)26(39)14-22-10-12-25(47)13-11-22/h6-13,19-21,26-28,31-32,47H,14-18,39H2,1-5H3,(H2,40,48)(H,41,54)(H,42,51)(H,43,53)(H,44,52)(H,45,55)(H,49,50)/t21-,26+,27+,28+,31+,32+/m1/s1

InChI Key

JOXXADDFFWZHEE-JMZWVCJUSA-N

Isomeric SMILES

C[C@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key pharmacological and structural features of H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2 and related compounds:

Compound Name Structure Features Target Potency (IC50/Ki) Source
This compound Heptapeptide with D-Ala and Tic residues Mu-opioid receptor IC50 = 156 nM
MR-2266 Benzomorphan derivative Mu-opioid receptor IC50 = 2.9 nM
Phenazocine Phenolic opioid with a morphinan backbone Mu-opioid receptor Ki = 0.2 nM
Biphalin Dimeric enkephalin analog with two pharmacophores Mu/Delta receptors Ki = 1.4 nM
Ac-YGGFL-NH2 (DAMGO) Tetrapeptide with Tyr-Gly-Gly-Phe sequence Mu-opioid receptor Ki = 37.3 nM
H-Tyr-D-Ala-Gly-Phe-Met-NH2 (DAMGO) Modified enkephalin with D-Ala and Met residues Mu-opioid receptor Data not available
YPWA-NH2 Tetrapeptide analog Mu-opioid receptor Ki = 72.7 nM

Key Findings :

Potency Differences: this compound (IC50 = 156 nM) is significantly less potent than MR-2266 (IC50 = 2.9 nM) and Phenazocine (Ki = 0.2 nM), which are non-peptidic opioids with high MOR affinity. This highlights the challenge of achieving peptide-based ligands with efficacy comparable to small-molecule opioids . Biphalin, a dimeric enkephalin, shows superior potency (Ki = 1.4 nM), likely due to its ability to engage both mu and delta receptors simultaneously .

Structural Influences: The inclusion of D-Ala in this compound enhances resistance to enzymatic degradation compared to endogenous enkephalins (e.g., DAMGO, Ki = 37.3 nM). However, the bulky Tic residue may reduce binding efficiency by steric hindrance . Compounds like Phenazocine and MR-2266 benefit from rigid, lipophilic structures that facilitate blood-brain barrier penetration, a limitation for larger peptides like this compound .

In contrast, Ac-YGGFL-NH2 (DAMGO) is a well-characterized selective MOR agonist .

Research Implications and Limitations

  • Advantages : The compound’s peptide backbone allows for precise SAR studies, enabling researchers to probe critical residues (e.g., Tic, D-Ala) for receptor interaction .
  • Further modifications, such as cyclization or lipid conjugation, may improve bioavailability .

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